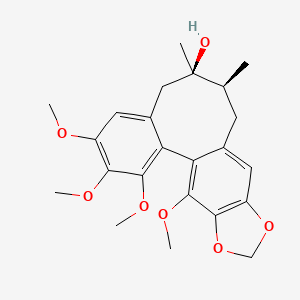
Glycosmisic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycosmisic acid is a guaiacyl lignin that is found in Arabidopsis thaliana. It has a role as a plant metabolite. It is an alpha,beta-unsaturated monocarboxylic acid, a member of 1-benzofurans, a primary alcohol, a guaiacyl lignin and a member of guaiacols. It derives from a coniferol and a ferulic acid.
Aplicaciones Científicas De Investigación
1. Glycomics and Glycoscience
Glycoscience research, encompassing the study of carbohydrates and glycan molecules, offers innovative and sustainable applications in various industrial and commercial areas. This interdisciplinary field explores the physicochemical and biological properties of carbohydrates, leading to high-value products, new bioactive glycans, and novel therapies and diagnostics tools. The relevance of glycoscience to glycosmisic acid lies in the exploration of its potential applications derived from carbohydrate properties (Corolleur et al., 2020).
2. Bioinformatics in Glycomics
Bioinformatics tools are crucial in glycomics, the study of glycan molecules. These tools assist in creating catalogs of glycosyltransferase expression and detected glycan structures, including glycosmisic acid. The development of algorithms for rapid, automatic interpretation of mass spectra is a key research area, facilitating the identification of glycan structures (Lieth et al., 2004).
3. Chemical Approaches in Glycoscience
Chemists have developed technologies to perturb glycan biosynthesis and profile their presentation. These tools have identified potential disease biomarkers and monitored dynamic changes in the glycome, including compounds like glycosmisic acid. Chemical syntheses of glycoconjugates and the inhibition or activation of glycosyltransferases are key to understanding glycan structure-function relationships (Agard & Bertozzi, 2009).
4. Mass Spectrometry in Glycomics
Mass spectrometry is emerging as a powerful technique for profiling the glycome, including glycosmisic acid. It plays a crucial role in detecting and characterizing glycans associated with various diseases, including cancer. This approach has led to the identification of several disease markers (An et al., 2009).
5. Glycosmisic Acid Isolation and Study
A study focused on isolating and identifying chemical constituents from Glycosmis citrifolia led to the discovery of glycosmisic acid, among other compounds. This research contributes to the understanding of the chemical makeup of this plant, highlighting glycosmisic acid as a notable component (Xiao, 2002).
Propiedades
Fórmula molecular |
C20H20O7 |
|---|---|
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
(E)-3-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid |
InChI |
InChI=1S/C20H20O7/c1-25-16-9-12(4-5-15(16)22)19-14(10-21)13-7-11(3-6-18(23)24)8-17(26-2)20(13)27-19/h3-9,14,19,21-22H,10H2,1-2H3,(H,23,24)/b6-3+ |
Clave InChI |
FHYQIQMSODIFCP-ZZXKWVIFSA-N |
SMILES isomérico |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)/C=C/C(=O)O |
SMILES |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=CC(=O)O |
SMILES canónico |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=CC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![acetic acid [4-[[(3aS,4R,9aS,9bR)-2-(2-naphthalenyl)-1,3-dioxo-3a,4,9a,9b-tetrahydropyrrolo[1,2]pyrrolo[3,5-b]pyridazin-4-yl]-oxomethyl]phenyl] ester](/img/structure/B1252565.png)
![(4R,6S)-4-(2-carboxyethyl)-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,6-dicarboxylic acid](/img/structure/B1252569.png)

![(1S,3S,7S,8R)-N-methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine](/img/structure/B1252573.png)


![13-ethyl-17-ethynyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1252578.png)






